4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone is a complex organic compound with the molecular formula C17H16O5. This compound belongs to the flavanone class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and benzaldehyde derivatives, which undergo an aldol condensation followed by cyclization to form the flavanone structure. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group at position 4 can be reduced to form dihydroflavanones.
Substitution: Methoxy groups at positions 7 and 8 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of substituted flavanones with various functional groups.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other organic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) involves its interaction with various molecular targets and pathways. It is known to:
Inhibit oxidative stress: By scavenging free radicals and enhancing antioxidant enzyme activity.
Modulate signaling pathways: Such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Interact with enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Naringenin: A flavanone with similar antioxidant properties.
Hesperetin: Another flavanone known for its anti-inflammatory effects.
Daidzein: An isoflavone with estrogenic activity.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. The presence of methoxy groups at positions 7 and 8, along with the hydroxyl group at position 5, contributes to its unique chemical reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H16O5 |
---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenyl-4H-chromen-3-one |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(18)11-8-13(19)15(10-6-4-3-5-7-10)22-16(11)17(14)21-2/h3-7,9,15,18H,8H2,1-2H3 |
InChI Key |
KPUNBNWFRBNTKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)C(O2)C3=CC=CC=C3)C(=C1)O)OC |
Origin of Product |
United States |
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